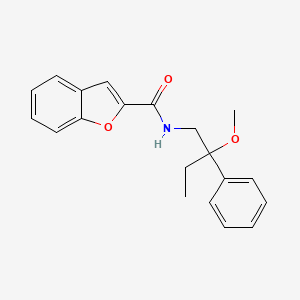

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide

描述

N-(2-Methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a methoxy-substituted phenylbutyl chain attached to the benzofuran core. Benzofuran carboxamides are known for their versatility in drug discovery due to their ability to interact with diverse biological targets, such as nicotinic acetylcholine receptors (nAChRs) and histone deacetylases (HDACs) .

属性

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-3-20(23-2,16-10-5-4-6-11-16)14-21-19(22)18-13-15-9-7-8-12-17(15)24-18/h4-13H,3,14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQICWJXNKDMDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 2-Hydroxybenzoic Acid Derivatives

A common route involves cyclizing 2-hydroxybenzoic acid derivatives with α-haloketones. For example, reaction of 2-hydroxybenzoic acid with phenacyl bromide in the presence of potassium carbonate yields 1-benzofuran-2-carboxylic acid.

Procedure :

- Dissolve 2-hydroxybenzoic acid (10 mmol) and phenacyl bromide (12 mmol) in dimethylformamide (DMF).

- Add potassium carbonate (15 mmol) and heat at 80°C for 12 hours.

- Acidify with HCl, extract with ethyl acetate, and purify via recrystallization (methanol/water).

Oxidative Cross-Coupling of α-Amino Ketones

Recent advances employ iodine-catalyzed oxidative cross-coupling between α-amino ketones and alcohols to form benzofuran derivatives. For instance, treatment of N-(2-oxo-2-phenylethyl)benzamide with benzyl alcohol under iodine catalysis produces functionalized benzofurans.

Key Reaction Conditions :

- Catalyst: Iodine (10 mol%)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 80°C

- Time: 16 hours

Synthesis of 2-Methoxy-2-phenylbutan-1-amine

Nucleophilic Substitution of Epoxides

Epoxide ring-opening with benzylamine provides a stereoselective route to amino alcohol intermediates, which are subsequently methoxylated and reduced.

Procedure :

- React 1,2-epoxy-3-(Boc-amino)-4-phenylbutane (1.5 mmol) with benzylamine (1.5 mmol) in isopropanol under reflux for 16 hours.

- Purify the resulting amino alcohol via recrystallization (methanol/water).

- Protect the amine with tert-butoxycarbonyl (Boc), then introduce methoxy via Mitsunobu reaction using methanol and diethyl azodicarboxylate (DEAD).

- Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Reductive Amination of Ketones

An alternative approach involves reductive amination of 2-methoxy-2-phenylbutan-1-one using sodium cyanoborohydride and ammonium acetate.

Procedure :

- Dissolve 2-methoxy-2-phenylbutan-1-one (10 mmol) and ammonium acetate (15 mmol) in methanol.

- Add sodium cyanoborohydride (12 mmol) and stir at room temperature for 24 hours.

- Neutralize with aqueous NaOH, extract with dichloromethane, and purify via silica gel chromatography.

Amide Bond Formation

Coupling Reagent-Mediated Synthesis

Activation of 1-benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide formation with 2-methoxy-2-phenylbutan-1-amine.

Procedure :

- Dissolve 1-benzofuran-2-carboxylic acid (5 mmol) in anhydrous dichloromethane.

- Add EDC (6 mmol), HOBt (6 mmol), and stir for 30 minutes at 0°C.

- Add 2-methoxy-2-phenylbutan-1-amine (5.5 mmol) and stir at room temperature for 12 hours.

- Wash with brine, dry over Na2SO4, and purify via column chromatography (petroleum ether/ethyl acetate).

Schlenk Technique for Moisture-Sensitive Reactions

For oxygen-sensitive intermediates, the reaction is conducted under inert atmosphere using Schlenk lines.

Key Modifications :

- Replace dichloromethane with tetrahydrofuran (THF).

- Use N-methylmorpholine (NMM) as a base.

Yield : Comparable to standard conditions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

- 1H NMR : Characteristic signals include benzofuran protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.3 ppm), and amide NH (δ 6.6–6.8 ppm).

- 13C NMR : Carbonyl peaks at δ 165–170 ppm (amide) and δ 160–165 ppm (benzofuran carbonyl).

- HRMS : Molecular ion peaks align with theoretical values (e.g., [M + Na]+ at m/z 400.1576).

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring or the 2-methoxy-2-phenylbutyl substituent are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemical Overview

Chemical Structure : The compound features a benzofuran moiety which is significant for its biological activity. The presence of a carboxamide group enhances solubility and potential interactions with biological targets.

Molecular Formula : C22H24N2O4

Molecular Weight : 380.44 g/mol

Anticancer Properties

Research indicates that N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide exhibits notable anticancer effects across various human cancer cell lines. The following table summarizes key findings regarding the compound's cytotoxic effects:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| K562 (Leukemia) | 5.0 | |

| HL60 (Leukemia) | 0.1 | |

| MDA-MB-435s (Breast) | 4.71 | |

| HCT116 (Colon) | 2.91 | |

| PC-3 (Prostate) | 2.68 |

The compound's effectiveness against these cell lines suggests that it may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest.

Neuroprotective Effects

In addition to its anticancer properties, this compound also demonstrates neuroprotective effects. In studies involving neuronal cultures, it has been shown to:

- Scavenge reactive oxygen species (ROS).

- Inhibit lipid peroxidation.

These activities suggest a protective mechanism against oxidative stress-related neuronal damage, making it a candidate for further investigation in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the benzofuran structure can significantly impact the biological activity of the compound:

- Substituents : Methyl and hydroxyl groups at specific positions enhance antioxidant properties.

- Amide Linkage : The presence of the carboxamide group is crucial for maintaining cytotoxicity and enhancing binding interactions with target proteins involved in cancer progression.

Study 1: Anticancer Activity in Human Tumor Cell Lines

A comprehensive evaluation of various benzofuran derivatives demonstrated that structural modifications significantly affected cytotoxicity. For instance, compounds with methylation or reductions of functional groups exhibited enhanced potency against breast cancer cell lines.

Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotection revealed that related benzofuran compounds effectively reduced ROS levels and protected against neurotoxin-induced cell death, highlighting their potential as therapeutic agents for neurodegenerative conditions.

作用机制

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

Structural and Functional Overview

The following table summarizes key structural and functional differences between N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide and its analogs:

*ABBF = Commonly referenced analog with well-documented cognitive effects.

Key Findings and Mechanistic Insights

a. Neurological Activity: ABBF vs. Target Compound

ABBF acts as a selective α7nAChR agonist, demonstrating procognitive effects in rodent models of memory impairment. For example:

- Improved working memory in radial arm maze and Morris water maze tests .

- Enhanced novel object recognition and social memory in unperturbed rats .

b. Epigenetic Modulation: C8 vs. Target Compound

C8 inhibits class I HDACs (HDAC1/2/3/8) via a three-domain interaction:

- Capping region : 7-Methoxybenzofuran.

- Linker : Methyl group.

- Zn²⁺-binding region : Carboxamide and sulfamoyl groups .

In contrast, the target compound lacks the sulfamoyl moiety critical for HDAC inhibition, suggesting divergent therapeutic applications (e.g., neurological vs. oncological).

c. Structural Determinants of Bioactivity

- Substituent Effects :

- Pharmacophore Comparison :

生物活性

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neuroprotection and as an anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Studies have shown that compounds with a benzofuran backbone exhibit neuroprotective properties by modulating excitotoxicity. For instance, derivatives similar to this compound have demonstrated significant protection against NMDA-induced neuronal cell damage, suggesting a potential role as NMDA receptor antagonists .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, which are critical in mitigating oxidative stress in neuronal cells . This antioxidant activity is essential for protecting neurons from damage associated with neurodegenerative diseases.

- Anticancer Properties : The benzofuran derivatives have shown promising anticancer activity through various pathways, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Structural modifications, such as the inclusion of methoxy groups, have been linked to enhanced antiproliferative effects against various cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activities of this compound and its derivatives can be influenced by specific structural features:

- Substituents on the Benzofuran Ring : The presence of electron-donating groups like methoxy or hydroxy groups at specific positions on the benzofuran ring enhances neuroprotective and antioxidant activities. For example, compounds with -CH3 substitutions at certain positions showed increased efficacy against excitotoxicity .

- Hydrophilic vs. Hydrophobic Modifications : The balance between hydrophilic and lipophilic properties affects solubility and bioavailability, which are crucial for therapeutic efficacy. Compounds with hydrophilic heteroatoms have demonstrated improved physicochemical properties conducive to biological activity .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Neuroprotective Studies

A study synthesized various benzofuran derivatives, including this compound, and evaluated their neuroprotective effects using rat cortical neuronal cells. Among the tested compounds, those with specific substitutions exhibited significant protection against NMDA-induced toxicity at concentrations as low as 30 μM .

Anticancer Activity

Research evaluating the antiproliferative effects of benzofuran derivatives revealed that certain compounds showed IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, modifications that enhance interactions with DNA were linked to improved anticancer efficacy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves coupling benzofuran-2-carboxylic acid with an appropriate amine derivative (e.g., 2-methoxy-2-phenylbutylamine) using activating agents like HATU or EDCI. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., DCM or DMF), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/2-propanol mixtures) improves purity. Yield optimization may require iterative adjustments to reaction time and catalyst loading .

- Characterization : Confirm structure via NMR (e.g., δ 1.51–1.55 ppm for methylene protons), NMR (e.g., δ 35.7 ppm for aliphatic carbons), and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Q. How is the purity and stability of this compound assessed under experimental conditions?

- Purity : Assessed via HPLC (≥98% purity) with UV detection at 254 nm. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Use LC-MS to monitor degradation products (e.g., hydrolysis of the carboxamide group) .

- Storage : Recommend storage at –20°C in inert atmospheres (argon) to prevent oxidation. Lyophilization enhances long-term stability for in vivo applications .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating the cognitive-enhancing effects of this compound, and how are confounding variables controlled?

- Models : Rodent models (e.g., Morris water maze, radial arm maze) are used to assess working and recognition memory. For example, α7 nicotinic acetylcholine receptor (nAChR) agonists like related benzofuran carboxamides show efficacy in aged rats and transgenic schizophrenia models .

- Controls : Include sham-treated cohorts, dose-response studies (e.g., 0.1–10 mg/kg), and receptor blockade (e.g., methyllycaconitine for α7 nAChR specificity). Behavioral data should be analyzed via ANOVA with post-hoc corrections .

Q. How do structural modifications (e.g., substituents on the benzofuran or amine moieties) influence receptor selectivity and potency?

- SAR Insights :

- Benzofuran ring : Electron-withdrawing groups (e.g., methoxy at position 7) enhance α7 nAChR binding affinity by 2–3 fold compared to unsubstituted analogs .

- Amine chain : Bulky substituents (e.g., bicyclic amines) reduce off-target effects on α4β2 nAChRs. Computational docking (e.g., AutoDock Vina) identifies key interactions with receptor residues (e.g., Trp149 in α7 nAChR) .

Q. What strategies are effective in analyzing synergistic interactions between this compound and other bioactive agents (e.g., aldicarb)?

- Approach : Use combination dose-response matrices (e.g., 20 μM aldicarb + 0.94 μM benzofuran carboxamide) in C. elegans models. Calculate synergy scores via the Bliss Independence model. Validate with lifespan assays and acetylcholinesterase activity measurements .

- Controls : Include single-agent dose curves and solvent-only cohorts to exclude vehicle effects .

Data Analysis and Contradiction Resolution

Q. How can discrepancies in reported biological activities (e.g., cognitive enhancement vs. nematicidal effects) be reconciled?

- Hypothesis Testing : Evaluate structural analogs (e.g., wact-86 in ) for off-target effects using proteome-wide affinity profiling. Compare pharmacokinetic parameters (e.g., blood-brain barrier penetration) to explain divergent in vivo outcomes .

- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify trends in bioactivity across receptor families .

Q. What best practices should guide QSAR modeling for derivatives of this compound?

- Model Development :

Descriptor Selection : Include topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters.

Validation : Use leave-one-out cross-validation () and external test sets.

Interpretation : Highlight key moieties (e.g., methoxy groups) contributing to HDAC inhibition or α7 nAChR agonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。